[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common approach is the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at elevated temperatures . This method is efficient, catalyst-free, and yields high purity products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and automation could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound’s derivatives could be explored for therapeutic applications. Its potential to interact with biological targets makes it a promising candidate for developing new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Indole Derivatives: Compounds containing indole rings, known for their diverse biological activities.
Uniqueness
The uniqueness of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific structure, which combines the isoxazole and piperazine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N5O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H19N5O4/c1-12-17-15(19(25)23-8-6-22(2)7-9-23)11-16(20-18(17)28-21-12)13-4-3-5-14(10-13)24(26)27/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
CBQHJOLPTJBLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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